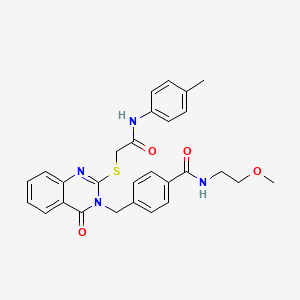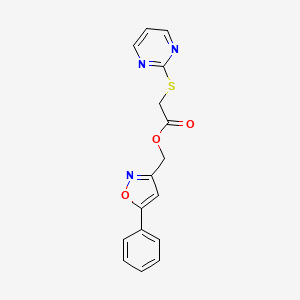
3-(4-Methoxyphenethyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenethyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, also known as MPPT, is a chemical compound that has been studied for its potential therapeutic properties. It belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants. MPPT has been found to have a unique mechanism of action that sets it apart from other SSRIs, making it a promising candidate for further research.
Applications De Recherche Scientifique
Molecular Docking and DNA Binding Studies
- A compound structurally related to 3-(4-Methoxyphenethyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea was synthesized and explored for DNA binding capabilities. The compound showed significant DNA-binding activity and was also evaluated for cytotoxicity against cancer cell lines (Mushtaque et al., 2016).
Antiproliferative Activity
- Research into 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, a similar class of compounds, found significant antiproliferative effects against various cancer cell lines. This highlights the potential of such compounds in cancer treatment (Chuanming Zhang et al., 2019).
- Another study on similar derivatives reported their antiproliferative activity, further supporting the potential of these compounds as anticancer agents (Jian Feng et al., 2020).
Cytotoxicity and Cell Cycle Analysis
- A thiourea derivative related to the compound was synthesized and analyzed for cytotoxicity. This research suggests potential therapeutic applications of such compounds, especially in cancer treatment (MD Mushtaque et al., 2017).
Other Research Applications
- Research into similar urea and thiourea derivatives has focused on their potential as antifungal agents, demonstrating the broad scope of applications for these compounds in various domains of medical science (Shi-Chun Wang et al., 2018).
Propriétés
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-26-20-7-5-17(6-8-20)9-12-23-21(25)24(14-18-10-13-27-16-18)15-19-4-2-3-11-22-19/h2-8,10-11,13,16H,9,12,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQUYHPCAQXNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2467023.png)
![2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2467024.png)
![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467025.png)

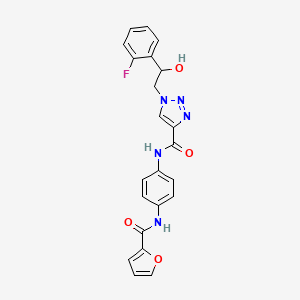
![N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2467028.png)
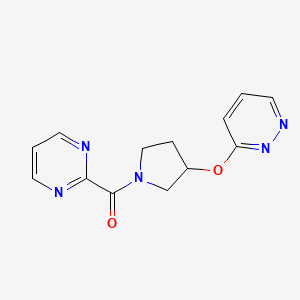
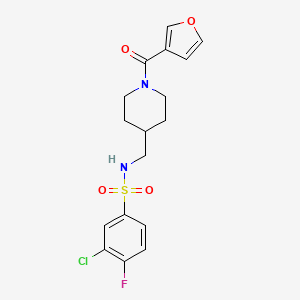
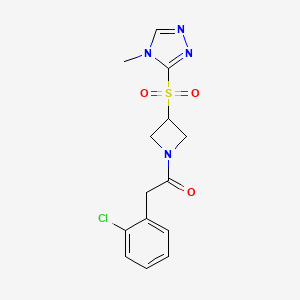
![(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide](/img/structure/B2467035.png)
![6-(Chloromethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2467038.png)

